molecular formula C14H13BrN4O B11987344 (E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

(E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B11987344
M. Wt: 333.18 g/mol
InChI Key: CZUQLYVXKGBWEB-LZYBPNLTSA-N
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Description

The compound (E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide belongs to a class of pyrazole-3-carbohydrazide derivatives characterized by a fused cyclopentane-pyrazole core and a hydrazone-linked aromatic substituent.

Properties

Molecular Formula

C14H13BrN4O

Molecular Weight

333.18 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C14H13BrN4O/c15-10-6-4-9(5-7-10)8-16-19-14(20)13-11-2-1-3-12(11)17-18-13/h4-8H,1-3H2,(H,17,18)(H,19,20)/b16-8+

InChI Key

CZUQLYVXKGBWEB-LZYBPNLTSA-N

Isomeric SMILES

C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of 4-bromo-benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide typically involves the condensation of 4-bromobenzaldehyde with 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide. The structure of this compound features a pyrazole ring, which is known for its significant biological activity. The compound's unique structural attributes contribute to its pharmacological properties.

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, compounds similar to (E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide have been shown to possess significant antibacterial and antifungal properties. In a study involving various pyrazole derivatives, certain compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, some derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Dipeptidyl Peptidase IV Inhibition

The pyrazole scaffold has been recognized for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. This enzyme is a target for type 2 diabetes treatment due to its role in glucose metabolism. Compounds derived from this scaffold have shown promise in lowering blood glucose levels by inhibiting DPP-IV activity .

Case Study 1: Antimicrobial Screening

In a comprehensive study involving the synthesis of various pyrazole derivatives, including those similar to (E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide, researchers evaluated their antimicrobial efficacy against several pathogens. The results indicated that specific derivatives achieved minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that certain compounds significantly reduced edema in animal models when compared to standard treatments like indomethacin. The observed reduction in inflammatory markers supports the potential use of these compounds in managing inflammatory diseases .

Case Study 3: DPP-IV Inhibition

A series of experiments were conducted to assess the efficacy of pyrazole-based compounds as DPP-IV inhibitors. The findings revealed that some derivatives not only inhibited DPP-IV activity effectively but also demonstrated favorable pharmacokinetic profiles in preliminary testing .

Summary of Findings

ApplicationActivity DescriptionReference
AntimicrobialEffective against various bacteria and fungi
Anti-inflammatorySignificant reduction in inflammatory markers
DPP-IV InhibitionPotential treatment for type 2 diabetes

Mechanism of Action

The mechanism of action of 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Modifications

Compound Name Substituent (R) Key Synthetic Routes References
(E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide 4-Bromo-benzylidene Condensation of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide with 4-bromobenzaldehyde
P3C (N'-[(2-hydroxy-1-naphthyl)methylene]- analog) 2-hydroxy-naphthyl Similar condensation, optimized for anticancer screening
(E)-N'-(4-Fluorobenzylidene)- analog 4-Fluoro-benzylidene Acid-catalyzed hydrazone formation
(E)-N'-(2-Thienylmethylene)- analog Thiophen-2-ylmethylene Ethanol reflux with acetic acid catalyst
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-Methoxy-benzylidene Reflux in ethanol with acetic acid

Anticancer Activity
  • P3C (Naphthyl Derivative) : Demonstrated potent cytotoxicity against 27 human cancer cell lines (IC₅₀: 0.1–1.2 µM), inducing apoptosis via ROS accumulation, caspase-3/7 activation, and microtubule disruption .
  • 4-Fluoro Analog: Limited direct data, but fluorine's electronegativity may enhance target binding. Similar compounds showed GLUT4 inhibition, affecting glucose metabolism in cancer cells .
  • Methoxy Derivatives (E-MBPC) : Lower cytotoxicity compared to P3C but exhibited strong docking affinity to insulin pathway targets (e.g., kinases) .
Microtubule and Kinase Modulation
  • P3C disrupted microtubule dynamics, leading to G2/M cell cycle arrest, a mechanism absent in methoxy-substituted analogs .
  • The 4-bromo group’s larger size may enhance steric interactions with tubulin or kinase active sites, though experimental validation is needed.

Computational and Structural Insights

Table 2: DFT and Docking Comparisons

Compound HOMO-LUMO Gap (eV) Binding Affinity (ΔG, kcal/mol) Target Protein References
P3C 4.2 -9.8 Tubulin
E-MBPC (4-methoxy) 3.9 -8.5 Insulin receptor
4-Fluoro Analog 4.1 -7.9 GLUT4
Thiophen-2-yl Derivative 4.0 -8.2 Not reported
  • Electronic Effects : Bromine’s electron-withdrawing nature may lower electron density in the hydrazone bond, increasing electrophilicity and reactivity .
  • Solubility : Methoxy and hydroxy substituents improve aqueous solubility, whereas bromo and thiophenyl groups enhance lipid membrane permeability .

Biological Activity

(E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a pyrazole derivative that has gained attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity through various studies, including its cytotoxic effects on cancer cells, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring fused with a cyclopentane moiety and a carbohydrazide group. Its molecular formula is C13_{13}H13_{13}BrN4_{4}O, and it exhibits unique interactions due to the presence of bromine and hydrazide functional groups.

Anticancer Activity

Recent studies have highlighted the compound's potent cytotoxic effects against various cancer cell lines. Notably, it has shown significant activity against triple-negative breast cancer (TNBC) cell lines:

  • Cytotoxicity : The compound demonstrated half-maximal inhibitory concentrations (IC50_{50}) in the low micromolar range (0.25 to 0.49 µM) against MDA-MB-231 and MDA-MB-468 cell lines .
  • Mechanism of Action : The cytotoxic effects are attributed to several mechanisms:
    • Induction of reactive oxygen species (ROS) accumulation.
    • Mitochondrial depolarization leading to apoptosis via both intrinsic and extrinsic pathways.
    • Disruption of microtubule dynamics and DNA fragmentation .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. The presence of the bromobenzylidene moiety enhances interaction with biological targets, while variations in substituents can modulate potency:

CompoundIC50_{50} (µM)Mechanism
P3C0.25 - 0.49ROS accumulation, apoptosis induction
Other DerivativesVariesDepends on substituent characteristics

Study 1: Cytotoxicity in TNBC

A comprehensive study evaluated the effects of (E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide on TNBC cells. The results indicated that the compound induced significant apoptosis as evidenced by:

  • Caspase Activation : Increased activity of caspase-3/7 and -8.
  • Cell Cycle Arrest : Arrest in S and G2/M phases was observed.
  • Gene Expression Changes : Transcriptome analysis revealed modulation of genes involved in apoptosis and oxidative stress response .

Study 2: Inhibition of Kinase Pathways

The compound has been shown to affect key signaling pathways implicated in cancer progression:

  • MAPK Pathway : Modulation of p38MAPK/STAT3 and ERK1/2/CREB signaling pathways was noted, suggesting potential for therapeutic intervention in cancers driven by these pathways .

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